molecular formula C17H20N2O3S B5594625 Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B5594625
M. Wt: 332.4 g/mol
InChI Key: IFTMBLPUPABXRR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its complex structure, which includes an amino group, a carbamoyl group, and a carboxylate ester.

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Biological Activity

Ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 362.45 g/mol. The compound features a thiophene ring which is known for its diverse biological activities.

Research indicates that compounds containing thiophene moieties often exhibit various mechanisms of action, including:

  • Antitumor Activity : The presence of the thiophene ring enhances the compound's ability to inhibit cancer cell proliferation. Studies show that related compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer metabolism, potentially leading to reduced tumor growth .

Antitumor Activity

A significant body of research has focused on the antitumor properties of thiophene derivatives. For instance:

  • Case Study 1 : A derivative similar to this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the micromolar range (IC50 < 10 µM), indicating potent cytotoxic effects .
CompoundCell LineIC50 (µM)
Compound AMCF-78.5
Compound BA5497.3

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this class of compounds:

  • Case Study 2 : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentration (MIC) values around 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Thiazole and Thiophene Rings : The presence of these rings is crucial for cytotoxic activity.
  • Substituents on the Phenyl Ring : Methyl groups at specific positions enhance biological activity by increasing lipophilicity and facilitating cellular uptake .

Future Research Directions

Further studies are warranted to explore:

  • In vivo Efficacy : Animal studies to assess the pharmacokinetics and therapeutic potential in tumor models.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound could provide insights into its action mechanisms.

Properties

IUPAC Name

ethyl 2-amino-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-5-22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-9(2)6-7-10(12)3/h6-8H,5,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTMBLPUPABXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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